molecular formula C5H13NO2S B3237896 Pentane-3-sulfonamide CAS No. 139669-27-5

Pentane-3-sulfonamide

Cat. No.: B3237896
CAS No.: 139669-27-5
M. Wt: 151.23 g/mol
InChI Key: ZKISUKMFGBUUPV-UHFFFAOYSA-N
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Description

Pentane-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of the sulfonamide functional group, which consists of a sulfonyl group attached to an amine. This compound has a molecular formula of C5H13NO2S and is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pentane-3-sulfonyl chloride with ammonia or an amine under basic conditions. This reaction typically occurs in the presence of a solvent such as dichloromethane or acetonitrile and requires a base like triethylamine to neutralize the hydrochloric acid byproduct .

Another method involves the use of deep eutectic solvents (DESs) for a more sustainable synthesis. In this approach, pentane-3-sulfonyl chloride reacts with an amine in the presence of choline chloride-based DESs, yielding high product purity under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the sulfonyl chloride and amine are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Pentane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium azide or alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Pentane-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentane-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentane-3-sulfonamide is unique due to its specific structural features and reactivity. Unlike other sulfonamides, it has a pentane backbone, which influences its solubility and reactivity in different chemical environments. This uniqueness makes it a valuable compound in specialized applications where other sulfonamides may not be suitable.

Properties

IUPAC Name

pentane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKISUKMFGBUUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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